N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1798030-45-1
VCID: VC5558812
InChI: InChI=1S/C20H17ClN2O2/c21-17-9-7-15(8-10-17)11-13-23-20(24)16-4-3-5-18(14-16)25-19-6-1-2-12-22-19/h1-10,12,14H,11,13H2,(H,23,24)
SMILES: C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Molecular Formula: C20H17ClN2O2
Molecular Weight: 352.82

N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide

CAS No.: 1798030-45-1

Cat. No.: VC5558812

Molecular Formula: C20H17ClN2O2

Molecular Weight: 352.82

* For research use only. Not for human or veterinary use.

N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide - 1798030-45-1

Specification

CAS No. 1798030-45-1
Molecular Formula C20H17ClN2O2
Molecular Weight 352.82
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-3-pyridin-2-yloxybenzamide
Standard InChI InChI=1S/C20H17ClN2O2/c21-17-9-7-15(8-10-17)11-13-23-20(24)16-4-3-5-18(14-16)25-19-6-1-2-12-22-19/h1-10,12,14H,11,13H2,(H,23,24)
Standard InChI Key BJXCIXXYISNDNR-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characterization

The molecular formula of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide is C20H16ClN3O2C_{20}H_{16}ClN_3O_2, with a calculated molecular weight of 373.82 g/mol. Key structural features include:

  • Benzamide backbone: Serves as a central scaffold, common in bioactive molecules due to its metabolic stability and capacity for hydrogen bonding .

  • 4-Chlorophenethyl group: Enhances lipophilicity, potentially improving blood-brain barrier penetration and target binding affinity .

  • Pyridin-2-yloxy substituent: Introduces hydrogen-bonding capabilities and π-π stacking interactions, often critical for receptor engagement .

Comparative analysis with structurally related compounds, such as N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (DrugBank DB07288), reveals shared motifs that influence pharmacokinetic behavior . For instance, the chlorophenyl moiety in both compounds may contribute to halogen bonding with biological targets.

Synthetic Methodologies

While no explicit synthesis protocol for N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide exists in the literature, plausible routes can be extrapolated from analogous benzamide syntheses:

Amide Coupling Approach

A two-step strategy is likely:

  • Synthesis of 3-(pyridin-2-yloxy)benzoic acid:

    • Ullmann coupling between 3-hydroxybenzoic acid and 2-bromopyridine under catalytic Cu(I) conditions .

  • Amide bond formation:

    • Reaction of the carboxylic acid with 4-chlorophenethylamine using coupling agents like HATU or EDCl/HOBt .

Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1CuI, K₂CO₃, DMF, 110°C65–70%
2EDCl, HOBt, DCM, RT80–85%

Palladium-Catalyzed Cross-Coupling

Alternative routes may employ Suzuki-Miyaura coupling to introduce the pyridinyloxy group. For example, coupling a brominated benzamide precursor with pyridin-2-ylboronic acid under conditions optimized by [(dppf)PdCl₂] and Cs₂CO₃ in water/1,4-dioxane (1:3) .

Physicochemical and ADMET Predictions

Computational models (e.g., SwissADME) predict the following properties:

  • LogP: ~3.1 (moderate lipophilicity, suitable for oral bioavailability).

  • Water solubility: Low (~0.01 mg/mL), necessitating formulation enhancements.

  • Blood-brain barrier permeability: High probability due to the chlorophenethyl group .

Predicted ADMET Profile

ParameterPredictionRationale
AbsorptionHighLogP within optimal range (2–5)
CYP450 inhibitionModeratePyridine moiety may interact with CYP3A4
hERG inhibitionLowAbsence of basic amines reduces cardiotoxicity risk

Hypothesized Pharmacological Applications

Kinase Inhibition

Structural analogs in patent WO2011076678A1 demonstrate activity against kinases (e.g., JAK2, EGFR) . The pyridinyloxy group may chelate ATP-binding site residues, while the chlorophenethyl group fills hydrophobic pockets.

Antibacterial Activity

Chlorinated benzamides often exhibit Gram-positive antibacterial effects. The compound’s logP aligns with requirements for penetrating bacterial cell walls .

Challenges and Future Directions

  • Synthetic Optimization: Scaling the proposed routes requires yield improvement, particularly in the Ullmann coupling step. Microwave-assisted synthesis could reduce reaction times .

  • Target Identification: High-throughput screening against kinase panels or GPCR libraries is needed to validate hypothetical targets.

  • Toxicology Profiling: In silico predictions warrant experimental confirmation via Ames tests and hepatocyte assays.

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